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molecular formula C5H8ClN3O2S B8661823 3-Chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

3-Chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No. B8661823
M. Wt: 209.66 g/mol
InChI Key: XBDVJXXRYHXLCQ-UHFFFAOYSA-N
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Patent
US09445593B1

Procedure details

To a solution of N-dimethylsulfamoylpyrazole (188.0 g, 1.07 mol) in dry tetrahydrofuran (1500 mL) at −78° C. was added dropwise a solution of 2.5 M n-butyllithium (472 mL, 1.18 mol) in hexane while maintaining the temperature below 65° C. Upon completion of the addition the reaction mixture was maintained at −78° C. for an additional 45 minutes, after which time a solution of hexachloroethane (279 g, 1.18 mol) in tetrahydrofuran (120 mL) was added dropwise. The reaction mixture was maintained for an hour at −78° C., warmed to −20° C. and then quenched with water (1 L). The reaction mixture was extracted with methylene chloride (4×500 mL); the organic extracts were dried over magnesium sulfate and concentrated. The crude product was further purified by chromatography on silica gel using methylene chloride as eluent to afford the title product compound as a yellow oil (160 g).
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
472 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
279 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[S:3]([N:6]1[CH:10]=[CH:9][CH:8]=[N:7]1)(=[O:5])=[O:4].C([Li])CCC.[Cl:17]C(Cl)(Cl)C(Cl)(Cl)Cl>O1CCCC1.CCCCCC>[Cl:17][C:8]1[CH:9]=[CH:10][N:6]([S:3]([N:2]([CH3:11])[CH3:1])(=[O:4])=[O:5])[N:7]=1

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
CN(S(=O)(=O)N1N=CC=C1)C
Name
Quantity
472 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
279 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 65° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained for an hour at −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −20° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (1 L)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with methylene chloride (4×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN(C=C1)S(=O)(=O)N(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 160 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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